1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane
CAS No.: 825608-04-6
Cat. No.: VC21489873
Molecular Formula: C17H26ClN3O2S
Molecular Weight: 371.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 825608-04-6 |
|---|---|
| Molecular Formula | C17H26ClN3O2S |
| Molecular Weight | 371.9g/mol |
| IUPAC Name | 1-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]sulfonylazepane |
| Standard InChI | InChI=1S/C17H26ClN3O2S/c1-15-16(18)7-6-8-17(15)19-11-13-21(14-12-19)24(22,23)20-9-4-2-3-5-10-20/h6-8H,2-5,9-14H2,1H3 |
| Standard InChI Key | XYIPIMMPHRCUSF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)N3CCCCCC3 |
| Canonical SMILES | CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)N3CCCCCC3 |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane is identified by the CAS number 825608-04-6. The compound has a molecular formula of C17H26ClN3O2S and a molecular weight of 371.9 g/mol. Its IUPAC name is 1-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]sulfonylazepane.
Structural Components and Organization
The chemical structure of the compound features several key components that define its identity and properties:
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A piperazine ring (a six-membered heterocycle containing two nitrogen atoms in positions 1 and 4)
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An azepane ring (a seven-membered saturated heterocycle containing one nitrogen atom)
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A sulfonyl group (-SO2-) connecting the piperazine and azepane rings
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A 3-chloro-2-methylphenyl group attached to one of the nitrogen atoms in the piperazine ring
The complete structural representation is captured in its SMILES notation: CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)N3CCCCCC3.
Chemical Identifiers
Table 1 presents the comprehensive chemical identifiers for 1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane:
| Identifier | Value |
|---|---|
| CAS Number | 825608-04-6 |
| Molecular Formula | C17H26ClN3O2S |
| Molecular Weight | 371.9 g/mol |
| IUPAC Name | 1-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]sulfonylazepane |
| Standard InChI | InChI=1S/C17H26ClN3O2S/c1-15-16(18)7-6-8-17(15)19-11-13-21(14-12-19)24(22,23)20-9-4-2-3-5-10-20/h6-8H,2-5,9-14H2,1H3 |
| Standard InChIKey | XYIPIMMPHRCUSF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)N3CCCCCC3 |
| PubChem Compound ID | 7312419 |
| Last Modified | Aug 15, 2023 |
Physicochemical Properties
Physical Characteristics
Based on its molecular structure, 1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane is expected to exhibit specific physicochemical properties characteristic of sulfonamides and nitrogen-containing heterocycles. At standard temperature and pressure, the compound likely exists as a crystalline solid, consistent with compounds of similar molecular weight and functional group composition.
Chemical Reactivity Determinants
The compound's reactivity profile is influenced by several structural features:
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The sulfonamide group (R2N-SO2-NR2) typically exhibits hydrogen bond accepting properties through its oxygen atoms
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The tertiary amine functionalities in the piperazine and azepane rings can serve as hydrogen bond acceptors and may be protonated under acidic conditions
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The chlorine atom at position 3 of the phenyl ring acts as an electron-withdrawing group, affecting the electronic distribution within the aromatic system
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The methyl group at position 2 of the phenyl ring contributes steric effects that may influence molecular conformation and binding properties
Structural Relationships and Analogues
Comparison with Structurally Similar Compounds
1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane shares structural similarities with several compounds that contain piperazine rings, sulfonamide functionalities, or azepane structures.
One structurally related compound is 1-((4-Methylphenyl)sulfonyl)azepane, which features the azepane ring and sulfonyl functionality but with a simpler 4-methylphenyl group instead of the more complex 3-chloro-2-methylphenylpiperazine substituent.
Structure-Function Relationships
The structural elements of 1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane contribute to its potential functionality in various applications:
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The piperazine ring, commonly found in biologically active compounds, provides two nitrogen atoms that can participate in hydrogen bonding and other molecular interactions
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The azepane ring contributes conformational flexibility due to its seven-membered structure, which may influence binding characteristics in biological systems
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The sulfonyl group acts as a rigid linker and hydrogen bond acceptor, potentially important for target recognition
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The 3-chloro-2-methylphenyl group offers lipophilicity and potential for π-π interactions with aromatic residues in protein binding sites
Synthesis and Preparation
Retrosynthetic Analysis
A logical retrosynthetic approach for the synthesis of 1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane might involve:
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Disconnection of the sulfonamide bond to yield 4-(3-chloro-2-methylphenyl)piperazine and an azepane-1-sulfonyl chloride
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Preparation of 4-(3-chloro-2-methylphenyl)piperazine from 3-chloro-2-methylaniline and bis(2-chloroethyl)amine
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Formation of azepane-1-sulfonyl chloride from azepane and an appropriate sulfonylating agent
Current Research Status and Future Directions
Knowledge Gaps and Research Opportunities
Several areas warrant further investigation to expand our understanding of 1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane:
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Comprehensive physicochemical characterization including solubility parameters, partition coefficients, and stability profiles
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Evaluation of potential biological activities through in vitro screening against various targets
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Investigation of structure-activity relationships through the synthesis and testing of structural analogues
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Exploration of its potential utility in specific research applications or as a synthetic intermediate
Future Research Directions
Future research on 1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane might productively focus on:
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Developing efficient and scalable synthetic routes
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Establishing a complete profile of its physicochemical properties
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Screening for biological activities against diverse targets
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Designing and synthesizing structural analogues to establish structure-activity relationships
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Exploring potential applications in medicinal chemistry and chemical biology
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